2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-methoxyphenyl)ethanone oxalate

Description

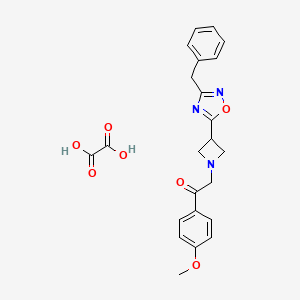

The compound 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-methoxyphenyl)ethanone oxalate features a 1,2,4-oxadiazole core substituted with a benzyl group at position 3 and an azetidine ring at position 5. The azetidine moiety is further functionalized with a 4-methoxyphenyl ethanone group, and the oxalate counterion enhances its solubility. Similar compounds are often synthesized via cyclization reactions using precursors like hydrazides or amidoximes under acidic conditions (e.g., POCl₃) .

Properties

IUPAC Name |

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-1-(4-methoxyphenyl)ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3.C2H2O4/c1-26-18-9-7-16(8-10-18)19(25)14-24-12-17(13-24)21-22-20(23-27-21)11-15-5-3-2-4-6-15;3-1(4)2(5)6/h2-10,17H,11-14H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFLZTUTQMLZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-methoxyphenyl)ethanone oxalate typically involves multiple steps:

Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative.

Azetidine Ring Formation: The azetidine ring can be synthesized via a [2+2] cycloaddition reaction involving an imine and an alkene.

Coupling Reactions: The benzyl group and the methoxyphenyl group are introduced through coupling reactions, such as Suzuki or Heck coupling.

Oxalate Formation: The final step involves the reaction of the ethanone derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methoxyphenyl groups.

Reduction: Reduction reactions can target the oxadiazole ring or the azetidine moiety.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties.

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

Medicine

Drug Development:

Industry

Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-methoxyphenyl)ethanone oxalate involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity. The azetidine moiety may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison of Heterocyclic Cores

The 1,2,4-oxadiazole core distinguishes the target compound from analogs with 1,3,4-oxadiazole or triazole rings. Key structural and functional differences include:

Substituent Effects

- Benzyl Group : Present in the target compound and BzODZ-Epyr, this group enhances hydrophobic interactions in biological systems .

- 4-Methoxyphenyl : Shared with compounds 5a and 12a, this substituent improves solubility and modulates electronic effects via the methoxy group .

- Azetidine vs.

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Thermal Stability (°C) | Reference |

|---|---|---|---|---|

| Target Compound | 3.2 | 0.15 (water) | >200 | |

| BzODZ-Epyr | 4.1 | 0.08 (water) | 180–185 | |

| 5a (1,3,4-oxadiazole) | 2.8 | 0.20 (water) | 160–165 |

Biological Activity

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-methoxyphenyl)ethanone oxalate is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The chemical structure of the compound includes a 1,2,4-oxadiazole ring, which is known for its broad spectrum of biological activities. The molecular formula is with a molecular weight of approximately 368.39 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole moiety have shown promising antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial activity against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to strong | |

| Escherichia coli | Moderate activity | |

| Pseudomonas aeruginosa | Significant inhibition |

In studies involving derivatives similar to the compound , researchers found that modifications in the aryl substituents significantly influenced antibacterial potency. For instance, compounds with benzyl substitutions demonstrated enhanced activity against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been extensively studied. The compound's structure allows it to interact with various cellular targets involved in cancer progression.

In vitro studies have shown that certain oxadiazole derivatives can inhibit tumor cell growth and induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Anti-inflammatory and Analgesic Properties

Research has indicated that oxadiazole derivatives possess anti-inflammatory and analgesic properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes which play a crucial role in inflammation and pain pathways.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Dhumal et al. (2016) synthesized various oxadiazole derivatives and tested their efficacy against Mycobacterium bovis. The most active compounds exhibited MIC values significantly lower than standard antibiotics .

- Anticancer Activity Assessment : Another research by Desai et al. (2018) evaluated the anticancer effects of oxadiazole derivatives on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.